molecular formula C18H24N4O3S2 B11433001 1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-cyclohexylpiperidine-3-carboxamide

1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-cyclohexylpiperidine-3-carboxamide

Cat. No.: B11433001
M. Wt: 408.5 g/mol
InChI Key: LMSAAZZSZPFQNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-N-cyclohexylpiperidine-3-carboxamide is a complex organic compound that belongs to the class of sulfonyl-containing piperidine derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-cyclohexylpiperidine-3-carboxamide typically involves multiple steps:

    Formation of the Benzothiadiazole Core: The benzothiadiazole core can be synthesized through the cyclization of o-phenylenediamine with sulfur-containing reagents.

    Sulfonylation: The benzothiadiazole core is then sulfonylated using sulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Piperidine Derivatization: The sulfonylated benzothiadiazole is reacted with N-cyclohexylpiperidine-3-carboxylic acid or its derivatives under appropriate conditions to form the final compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-N-cyclohexylpiperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-N-cyclohexylpiperidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-cyclohexylpiperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • 1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-N-methylpiperidine-3-carboxamide
  • 1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-N-ethylpiperidine-3-carboxamide
  • 1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-N-propylpiperidine-3-carboxamide

Comparison: Compared to similar compounds, 1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-cyclohexylpiperidine-3-carboxamide may exhibit unique properties due to the presence of the cyclohexyl group. This group can influence the compound’s steric and electronic properties, potentially leading to different biological activities and applications.

Properties

Molecular Formula

C18H24N4O3S2

Molecular Weight

408.5 g/mol

IUPAC Name

1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-cyclohexylpiperidine-3-carboxamide

InChI

InChI=1S/C18H24N4O3S2/c23-18(19-14-7-2-1-3-8-14)13-6-5-11-22(12-13)27(24,25)16-10-4-9-15-17(16)21-26-20-15/h4,9-10,13-14H,1-3,5-8,11-12H2,(H,19,23)

InChI Key

LMSAAZZSZPFQNZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CC4=NSN=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.